

Albaconazole resistance mechanism analysis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Albaconazole

CAS No.: 187949-02-6

Cat. No.: S517838

[Get Quote](#)

Albaconazole FAQ for Researchers

Q1: What is the primary mechanism of action of albaconazole? Albaconazole is a triazole antifungal that potently inhibits the fungal cytochrome P450-dependent enzyme **lanosterol 14 α -demethylase (CYP51 or Erg11p)** [1] [2]. This enzyme is essential for the synthesis of ergosterol, a key component of the fungal cell membrane. Inhibition leads to the accumulation of toxic methylated sterols, disrupting membrane integrity and function, which results in fungal growth inhibition or cell death [3] [2].

Q2: What are the known molecular resistance mechanisms to albaconazole in Candida albicans? Resistance to **albaconazole**, similar to other azoles, primarily develops through three mechanisms [3] [4]. The table below summarizes these mechanisms and the key genes involved.

Mechanism of Resistance	Key Genes/Proteins Involved	Functional Consequence
Target Site Alterations	ERG11	Mutations reduce albaconazole binding affinity to the Erg11p target enzyme [3] [4].
Enhanced Efflux	CDR1, CDR2 (ABC transporters), MDR1 (Major Facilitator)	Overexpression increases drug efflux, reducing intracellular concentration [3] [4].

Mechanism of Resistance	Key Genes/Proteins Involved	Functional Consequence
Regulatory Mutations	TAC1, MRR1, UPC2	Gain-of-function mutations lead to constitutive overexpression of efflux pumps or the ERG11 target gene [4].

Specific amino acid substitutions in ERG11 (e.g., Y132F, Y132H, K143R, S405F, G448E, V488I) and transcription factors like TAC1 (e.g., F964Y) are well-documented [4].

Experimental Protocols for Resistance Analysis

Protocol 1: In Vitro Susceptibility Testing and MIC Determination

This broth microdilution method is the standard for determining the Minimum Inhibitory Concentration (MIC) of **albaconazole** [5].

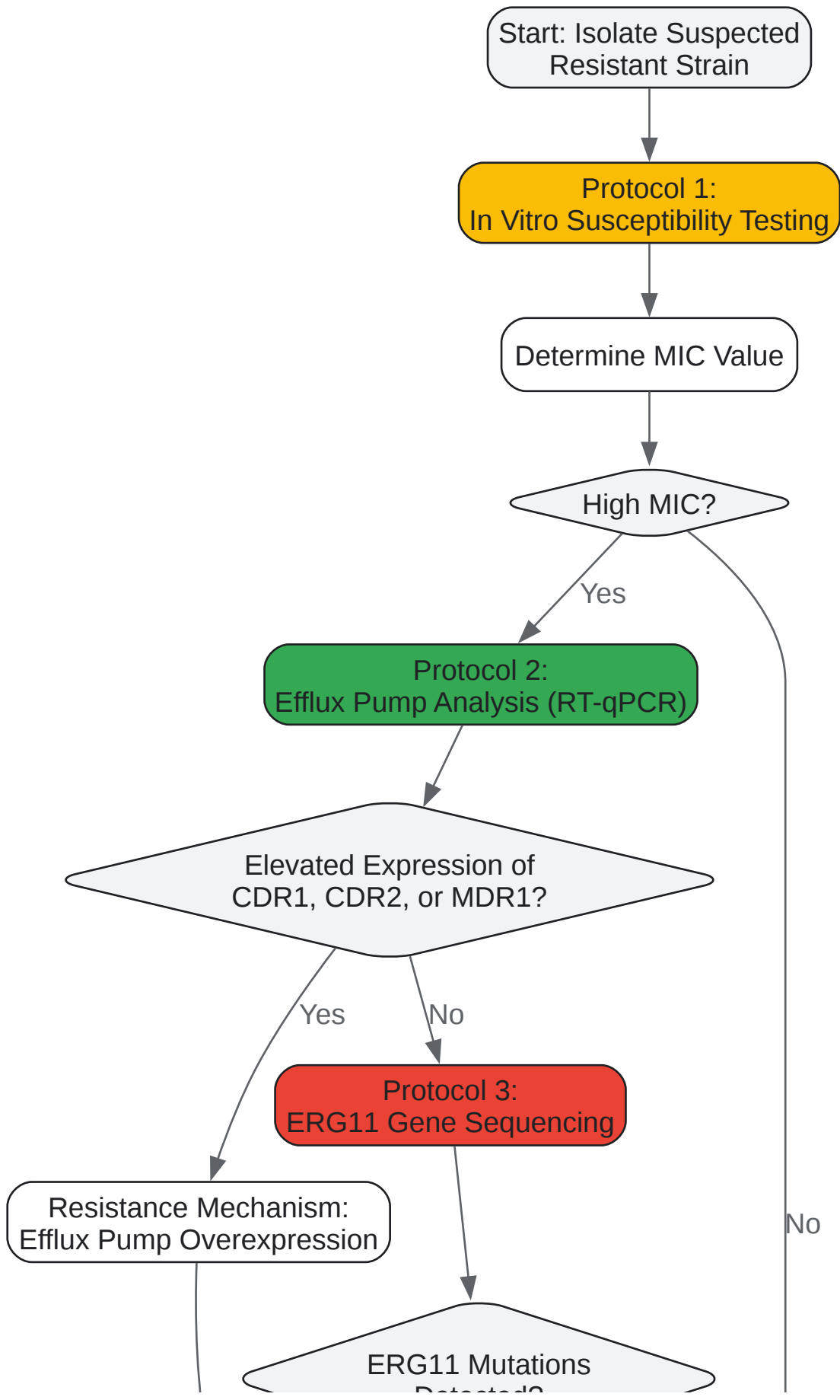
- **Principle:** To determine the lowest concentration of **albaconazole** that inhibits the visible growth of a fungal strain.
- **Materials:**
 - **Test Organism:** Clinical or laboratory strains of *Candida* spp., *C. neoformans*, or other fungi [1] [5].
 - **Antifungal Agent: Albaconazole** stock solution (e.g., dissolved in DMSO at 1,000 µg/mL) [5].
 - **Medium:** RPMI 1640 broth, buffered to pH 7.0 with MOPS [5].
 - **Equipment:** 96-well microdilution trays, incubator.
- **Procedure:**
 - **Inoculum Preparation:** Adjust the fungal suspension to a density of $1-5 \times 10^3$ CFU/mL in RPMI 1640 medium [5].
 - **Drug Dilution:** Perform two-fold serial dilutions of **albaconazole** in the broth across the microdilution tray.
 - **Inoculation:** Add the prepared inoculum to each well.
 - **Incubation:** Incubate the trays at 35°C for 48-72 hours. *C. neoformans* typically requires 72 hours [5].
 - **MIC Endpoint Reading:** The MIC is defined as the lowest drug concentration that causes an **80% reduction in growth** compared to the drug-free control well [5].

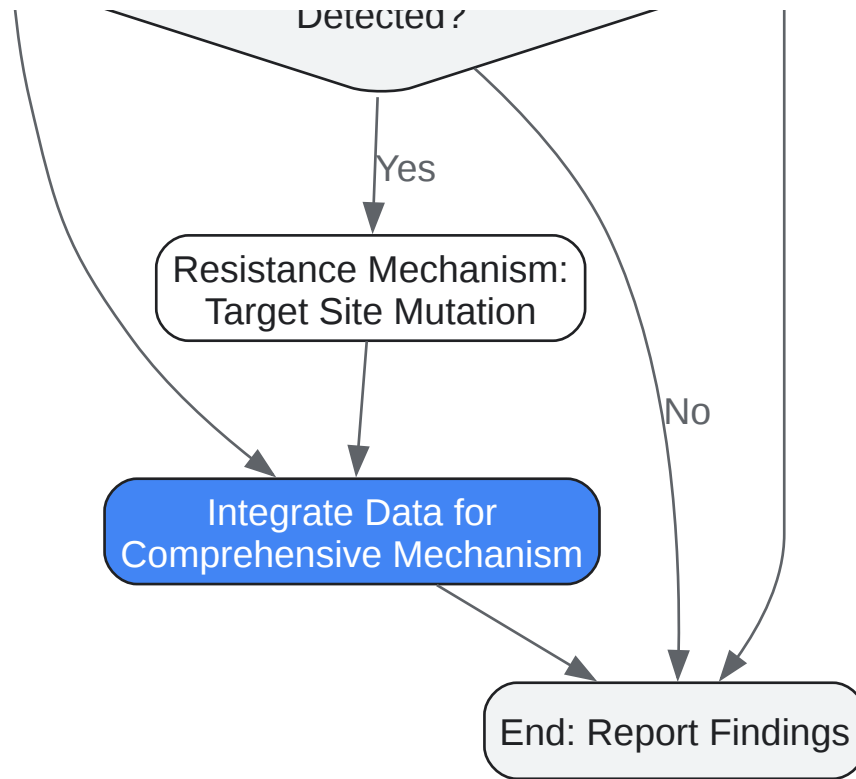
Protocol 2: Investigating Efflux Pump Overexpression via RT-qPCR

This protocol assesses the expression levels of genes involved in azole resistance.

- **Principle:** Quantitative Reverse Transcription PCR (RT-qPCR) measures the relative mRNA expression of target genes (e.g., CDR1, MDR1, ERG11) in test isolates compared to a susceptible control strain.
- **Materials:**
 - RNA extraction kit.
 - Reverse transcription and qPCR reagents.
 - Primers specific for CDR1, MDR1, ERG11, and a housekeeping gene (e.g., ACT1).
- **Procedure:**
 - **RNA Extraction:** Harvest fungal cells from the log-phase of growth. Extract total RNA and determine its concentration and purity.
 - **cDNA Synthesis:** Synthesize first-strand cDNA using a reverse transcriptase enzyme.
 - **qPCR Amplification:** Perform qPCR reactions with gene-specific primers and a fluorescent dye (e.g., SYBR Green).
 - **Data Analysis:** Use the comparative Ct ($\Delta\Delta C_t$) method to calculate the fold change in gene expression for each target gene in the test isolate relative to the control strain [4].

The experimental workflow for resistance analysis is outlined below.





[Click to download full resolution via product page](#)

Key Pharmacological and Resistance Data

Table 1: Comparative In Vitro Activity of Albacozazole and Other Antifungals

MIC data ($\mu\text{g/mL}$) from studies against various fungal pathogens [1].

Organism (Strain Examples)	Albacozazole	Fluconazole	Voriconazole	Itraconazole
<i>C. albicans</i> (CAAL97)	<0.001	0.018	<0.003	-
<i>C. glabrata</i> (CAGL2)	0.068	7.7	0.061	-
<i>C. krusei</i> (CAKR7)	0.182	>30	0.549	-
<i>A. fumigatus</i> (ASFU7)	0.28	-	0.15	0.42

Table 2: Documented ERG11 Mutations Linked to Azole Resistance in *C. albicans*

This table lists specific amino acid substitutions associated with resistance [4].

Mutation	Antifungals Affected (Including Azoles)
Y132H, Y132F	Fluconazole, Voriconazole
K143R	Fluconazole, Voriconazole
S405F	Fluconazole
G448E	Fluconazole, Voriconazole
V488I	Fluconazole
D116E, K128T, E266D	Azoles

Troubleshooting Common Experimental Issues

- **Problem: Inconsistent MIC results.**
 - **Solution:** Strictly standardize the inoculum size ($1-5 \times 10^3$ CFU/mL) and incubation time. Use reference control strains (e.g., *C. albicans* ATCC 90028) in each run to ensure accuracy [5].
- **Problem: Detected ERG11 mutation, but its clinical significance is unknown.**
 - **Solution:** Express the mutated ERG11 gene in a heterologous system (e.g., *Saccharomyces cerevisiae*) and compare the MIC of **albaconazole** before and after expression to confirm the mutation's role in resistance [3].
- **Problem: Suspected efflux pump activity, but RT-qPCR is inconclusive.**
 - **Solution:** Use an efflux pump inhibitor (e.g., cyclosporine A) in a checkerboard assay with **albaconazole**. A significant reduction in MIC in the presence of the inhibitor supports the role of efflux pumps [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Discovery of a Novel Broad-Spectrum Antifungal Agent ... - PMC [pmc.ncbi.nlm.nih.gov]
2. Albaconazole Polymeric Nanocapsules for Treating ... [pmc.ncbi.nlm.nih.gov]
3. Molecular and genetic basis of azole antifungal resistance in ... [pmc.ncbi.nlm.nih.gov]
4. Genetic Mutations Conferring Resistance to Candida ... [infectiologyjournal.com]
5. In Vitro and In Vivo Efficacies of the New Triazole ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Albaconazole resistance mechanism analysis]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b517838#albaconazole-resistance-mechanism-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com